molecular formula C21H22N2O3S2 B2662517 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895474-25-6

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No. B2662517
CAS RN: 895474-25-6
M. Wt: 414.54
InChI Key: GKJJSKUWXURUBB-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific reactions a thiazole compound can undergo depend on its structure and the conditions under which it is reacted .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit significant antioxidant activity. For instance, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been found to act as analgesic and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to exhibit antimicrobial and antifungal activities . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antiviral Activity

Thiazole compounds have also been found to exhibit antiviral activities . This suggests potential applications in the treatment of various viral infections.

Diuretic Activity

Thiazole derivatives have been found to act as diuretics . This suggests potential applications in the treatment of conditions where increased urination is beneficial, such as heart failure or edema.

Anticonvulsant Activity

Thiazole compounds have been found to exhibit anticonvulsant activities . This suggests potential applications in the treatment of conditions characterized by seizures or convulsions.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activities . This suggests potential applications in the treatment of neurodegenerative conditions, such as Alzheimer’s disease or Parkinson’s disease.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to exhibit antitumor or cytotoxic activities . For instance, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were developed and tested against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity . This suggests potential applications in the treatment of various types of cancer.

Mechanism of Action

Thiazole compounds can have various mechanisms of action, depending on their structure and the biological system they interact with . For example, some thiazole compounds have been found to protect against oxidative stress-induced cell death by activating the Nrf2-ARE pathway .

Safety and Hazards

The safety and hazards associated with a specific thiazole compound depend on its structure and how it is used. Therefore, it’s important to refer to the specific safety data sheet (SDS) for the compound .

Future Directions

Thiazole compounds continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore new thiazole derivatives and their potential uses .

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-5-8-17(9-6-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-12-15(2)4-7-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJJSKUWXURUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide

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